molecular formula C17H16N4O2S B5863478 N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide

N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide

Cat. No. B5863478
M. Wt: 340.4 g/mol
InChI Key: YIQXAVQBAGSCOH-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide is not fully understood. However, it is believed that the compound exerts its pharmacological effects through the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has also been suggested that the compound may induce apoptosis in cancer cells through the activation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been found to scavenge free radicals and protect cells from oxidative stress. It has also been shown to inhibit the growth of various bacteria and fungi. In addition, the compound has been found to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, the compound has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. This makes it difficult to design experiments to fully explore its potential pharmacological properties. In addition, the compound has not been extensively studied in vivo, which limits its potential use in animal models.

Future Directions

There are several potential future directions for the research of N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide. One potential direction is to further explore its mechanism of action and identify the specific enzymes and proteins that it targets. This could lead to the development of more effective drugs that target these specific pathways.
Another potential direction is to explore the use of this compound in combination with other drugs. This could lead to the development of more effective cancer treatments that target multiple pathways.
Finally, the use of this compound in animal models could be explored to better understand its potential pharmacological properties in vivo. This could lead to the development of more effective drugs that can be used in clinical trials.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. There are several potential future directions for the research of this compound, including exploring its mechanism of action, its use in combination with other drugs, and its potential use in animal models.

Synthesis Methods

N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide is synthesized through a condensation reaction between 3-hydroxybenzaldehyde and 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrazide. The reaction is carried out in the presence of a catalyst such as acetic acid and a solvent such as ethanol. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been studied for its potential pharmacological properties. It has been shown to exhibit antioxidant, antimicrobial, and anticancer activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis.

properties

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-21-15-8-3-2-7-14(15)19-17(21)24-11-16(23)20-18-10-12-5-4-6-13(22)9-12/h2-10,22H,11H2,1H3,(H,20,23)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQXAVQBAGSCOH-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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